3-(1H-Imidazol-4-yl)benzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-(1H-imidazol-1-yl)benzaldehyde, a close derivative of 3-(1H-Imidazol-4-yl)benzaldehyde, has been reported with a high yield (85.5%) through the reaction of sodium imidazolate with 4-fluorobenzaldehyde. This process involves using an autoclave as a reactor and THF as a solvent, with the reaction parameters optimized to a temperature of 150°C and a duration of 8 hours (Liu Bo, 2009).
Molecular Structure Analysis
Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles, including 4-(1H-imidazol-1-yl)benzaldehyde, reveals different packing motifs through weak C—H⋯N/O interactions. The angles between the mean planes of the imidazole and arene rings offer insights into the compound's molecular structure (McClements, Wiesler, & Tanski, 2023).
Chemical Reactions and Properties
Transition-metal-free synthesis methods have been explored for inserting benzyl groups between the aldehyde and imidazole of similar compounds, demonstrating the reactivity and potential transformations of the imidazole-benzaldehyde framework (Xu et al., 2019).
Scientific Research Applications
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Pharmaceutical Applications
- Summary of Application : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
- Methods of Application : The synthesis of imidazole-containing compounds involves various synthetic routes . The specific method of synthesis would depend on the desired derivative and its intended application.
- Results or Outcomes : There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
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Synthesis of Substituted Imidazoles
- Summary of Application : The regiocontrolled synthesis of substituted imidazoles has seen recent advances . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application : An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
- Results or Outcomes : The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles .
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Preparation of (4H)-Imidazol-4-Ones
- Summary of Application : (4H)-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications . They are found as advanced glycation end products (AGE), post-translational modifications of several amino acids-aka 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), and creatinine, a waste product used to indicate kidney health .
- Methods of Application : The preparation of (4H)-imidazol-4-ones goes back as far as 1907, when H. Finger first reported the synthesis of a (4H)-imidazol-4-one . Since then, a number of unique methodologies have been developed for the production of imidazol-4-ones .
- Results or Outcomes : These methodologies can be used to produce three C5-substitution patterns .
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Medicinal Chemistry Applications
- Summary of Application : Imidazole-containing compounds have a variety of applications in the medicinal chemistry field, such as use in anticancer and anti-inflammatory medications and as antiviral agents .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contain 1, 3-diazole ring .
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Fluorescent Protein Chromophores
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Agrochemical Applications
Future Directions
properties
IUPAC Name |
3-(1H-imidazol-5-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-6-8-2-1-3-9(4-8)10-5-11-7-12-10/h1-7H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJNBQWWBXJVPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440993 | |
Record name | 3-(1H-Imidazol-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-4-yl)benzaldehyde | |
CAS RN |
179056-81-6 | |
Record name | 3-(1H-Imidazol-5-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179056-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-Imidazol-4-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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